molecular formula C9H20N2O B13199828 (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide

(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide

Cat. No.: B13199828
M. Wt: 172.27 g/mol
InChI Key: FVYNEPSEBQGGAU-MRVPVSSYSA-N
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Description

(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide is a chiral tertiary amide characterized by its ethyl(methyl)amino substituent at the 3R position and a dimethylamide functionality, with a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol . Its synthesis involves the amidation of chiral amino precursors, such as (3R)-3-aminobutanol derivatives, with dimethylcarbamoyl chloride, followed by selective alkylation to introduce the ethyl(methyl)amino group . To ensure high enantiomeric purity, methods like chiral chromatography or enzymatic resolution are employed, achieving an enantiomeric excess of >99% . This compound is for Research Use Only and is not intended for human or veterinary use . The stereochemical integrity of the (3R) center is critical for its properties and must be carefully monitored throughout the synthesis and storage . Analytical data, including NMR, IR, and mass spectrometry, confirm the structure and correct placement of the ethyl(methyl)amino and dimethylbutanamide groups . Stability studies indicate that the compound is stable with minimal degradation over 6 months under accelerated conditions, though it is susceptible to hydrolysis under strong acidic or basic conditions .

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(3R)-3-[ethyl(methyl)amino]-N,N-dimethylbutanamide

InChI

InChI=1S/C9H20N2O/c1-6-11(5)8(2)7-9(12)10(3)4/h8H,6-7H2,1-5H3/t8-/m1/s1

InChI Key

FVYNEPSEBQGGAU-MRVPVSSYSA-N

Isomeric SMILES

CCN(C)[C@H](C)CC(=O)N(C)C

Canonical SMILES

CCN(C)C(C)CC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Amidation of Chiral Amino Precursors

One common route begins with a chiral amine or amino alcohol intermediate:

  • Step 1: Protection of the amino group if necessary, or direct use of (3R)-3-aminobutanol derivatives.
  • Step 2: Reaction with dimethylcarbamoyl chloride or an equivalent activated carboxylic acid derivative under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the N,N-dimethylbutanamide core.
  • Step 3: Introduction of the ethyl(methyl)amino substituent by selective alkylation, often using ethyl iodide and methyl iodide or via reductive amination with corresponding aldehydes and amines.

This method ensures the amide bond formation while maintaining the stereochemistry of the chiral center.

Alkylation of Amides

An alternative approach involves direct alkylation of a preformed N,N-dimethylbutanamide:

  • The amide nitrogen or adjacent amino substituent is alkylated with ethyl and methyl halides under controlled conditions.
  • Catalysts or bases such as potassium carbonate may be used to facilitate selective monoalkylation to yield the ethyl(methyl)amino group.
  • Reaction solvents include polar aprotic solvents like DMF or acetonitrile.

Enzymatic Resolution and Chiral Chromatography

To ensure enantiomeric purity:

  • Chiral chromatography (e.g., using Chiralpak® IA columns with hexane/isopropanol mobile phases) is employed to separate enantiomers post-synthesis.
  • Enzymatic resolution methods may be applied to racemic mixtures to isolate the (3R) enantiomer.
  • Optical rotation measurements and comparison with literature values confirm stereochemical integrity.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amidation (3R)-3-aminobutanol + dimethylcarbamoyl chloride, triethylamine, DCM, 0°C to RT 85-92 High stereochemical retention
2 Alkylation Ethyl iodide, methyl iodide, K2CO3, DMF, 50-70°C 75-88 Controlled monoalkylation critical
3 Purification Chiral HPLC or enzymatic resolution >99% ee Enantiomeric excess >99% achievable

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • [^1H NMR](pplx://action/followup): Signals corresponding to N-CH2-CH3 (ethyl group) appear around δ 2.8–3.2 ppm; N-CH3 (methyl group) near δ 2.2–2.5 ppm. Multiplets for the butanamide backbone confirm substitution pattern.
  • [^13C NMR](pplx://action/followup): Carbonyl carbon (amide C=O) resonates near 170-175 ppm; carbons of ethyl and methyl groups appear in expected aliphatic regions.

Infrared Spectroscopy (IR)

  • Strong amide carbonyl stretch near 1650 cm^-1.
  • C-H stretches of alkyl groups around 2800-3000 cm^-1.

Mass Spectrometry (MS)

  • High-resolution MS confirms molecular ion peak [M+H]^+ at m/z corresponding to C10H22N2O (calculated ~187).
  • Fragmentation patterns consistent with amide and amino substituents.

Optical Rotation and Chiral Purity

  • Optical rotation measurements confirm (3R) configuration.
  • Chiral HPLC provides enantiomeric excess data.

X-ray Crystallography

  • If crystalline derivatives are obtained, X-ray diffraction can definitively confirm absolute stereochemistry.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Amidation of chiral amine (3R)-3-aminobutanol derivatives Dimethylcarbamoyl chloride, base, DCM High stereochemical control Requires chiral precursor
Alkylation of amide N,N-dimethylbutanamide Ethyl iodide, methyl iodide, base, DMF Direct functionalization Risk of overalkylation
Enzymatic resolution Racemic mixture Specific enzymes for chiral separation High enantiomeric purity Additional purification step
Chiral chromatography Crude product Chiral stationary phase HPLC Precise enantiomer separation Requires specialized equipment

Research Results and Notes

  • The stereochemical integrity of the (3R) center is critical for biological activity and must be monitored throughout synthesis.
  • Yields typically range from 75% to over 90% depending on reaction optimization.
  • Analytical data confirm the presence and correct placement of ethyl(methyl)amino and dimethylbutanamide groups.
  • Stability studies under accelerated conditions (40°C/75% RH) using HPLC show the compound is stable with minimal degradation over 6 months.
  • Forced degradation studies reveal susceptibility to hydrolysis under strong acidic or basic conditions, consistent with amide chemistry.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide and Analogs
Compound Molecular Formula Molecular Weight LogP Functional Groups Key Applications
This compound (Target) C9H20N2O 172.27* ~1.8* Tertiary amide, ethyl(methyl)amino CNS therapeutics (inferred)
N-(3,3-dimethylbutan-2-yl)acetamide C8H17NO 143.23 2.397 Secondary amide, branched alkyl Synthetic intermediates
N,N-dimethyl(3-butenyl)amine C6H13N 99.17 1.124 Tertiary amine, alkenyl Catalysis, organic synthesis
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 ~2.1* Aromatic amide, hydroxyl Metal-catalyzed C–H activation

*Estimated based on structural analogs.

Key Observations:
  • Lipophilicity (LogP): The target compound’s predicted LogP (~1.8) is lower than N-(3,3-dimethylbutan-2-yl)acetamide (LogP 2.397) but higher than N,N-dimethyl(3-butenyl)amine (LogP 1.124).
  • Functional Groups: Unlike the aromatic N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target lacks an electron-rich benzamide ring, reducing its utility in directing metal-catalyzed reactions but possibly enhancing metabolic stability in vivo .
  • Stereochemistry: The (3R) configuration distinguishes the target from non-chiral analogs, suggesting enantioselective interactions in biological systems .

Case Study: DPP-4 Inhibitors and Structural Nuances

highlights 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile, a DPP-4 inhibitor with a (3R)-aminopiperidine moiety. While the target compound lacks the pyrimidinone and benzonitrile groups critical for DPP-4 binding, its ethyl(methyl)amino group may mimic the aminopiperidine’s role in other receptor interactions, underscoring the importance of stereochemistry in bioactive molecules .

Biological Activity

Structure

The chemical structure of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide can be represented as follows:

  • Molecular Formula : C₈H₁₉N₂O
  • Molecular Weight : 157.25 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
  • Stability : Stable under standard laboratory conditions but sensitive to extreme pH levels.

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems. It is hypothesized to interact with various receptors in the central nervous system, potentially influencing mood and behavior.

Pharmacological Effects

  • Neurotransmitter Modulation : Studies suggest that this compound may enhance the release of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation.
  • Anti-inflammatory Properties : Preliminary findings indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
  • Anticancer Potential : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

Data Table of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ReleaseIncreased serotonin levels
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in breast cancer cells

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on rat models, researchers found significant increases in serotonin levels post-administration. This suggests a potential application in treating mood disorders.

Case Study 2: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound exhibited cytotoxic effects at nanomolar concentrations. The mechanism was linked to the induction of apoptosis, characterized by morphological changes such as cell shrinkage and chromatin condensation.

Summary of Findings

  • Neuropharmacological Effects : Evidence supports the role of this compound in enhancing neurotransmitter release, which could have implications for treating depression and anxiety disorders.
  • Potential as an Anti-inflammatory Agent : The compound's ability to lower inflammatory markers positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.
  • Antitumor Activity : The ability to induce apoptosis in cancer cells highlights its potential utility in oncology.

Future Directions

Further research is warranted to elucidate the precise mechanisms of action and therapeutic potential of this compound. Clinical trials are necessary to assess its safety and efficacy in humans.

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